2,2,5,5-Tetrakis(4-methoxyphenyl)oxolane
Description
Chemical Significance of Tetrakis(aryl)oxolane Frameworks
The tetrakis(aryl)oxolane framework represents a class of compounds with considerable steric bulk and potential for rich electronic interactions. The dense arrangement of four aryl groups around the central oxolane ring can lead to hindered rotation and a well-defined three-dimensional structure. This structural rigidity is a sought-after characteristic in the design of new materials and functional molecules.
The methoxy (B1213986) (-OCH3) substituents on the phenyl rings are electron-donating groups, which can significantly influence the electronic properties of the entire molecule. This is a well-established principle in the study of related compounds such as Tetrakis(4-methoxyphenyl)ethylene , which exhibits interesting photophysical properties. nih.gov The collective electronic influence of four such groups in 2,2,5,5-Tetrakis(4-methoxyphenyl)oxolane could lead to novel optical and electronic behaviors, making it a candidate for applications in materials science.
The synthesis of such highly substituted oxolanes presents a formidable challenge, often requiring multi-step procedures. Methodologies for the creation of 2,2,5,5-tetrasubstituted tetrahydrofurans include strategies like Diels-Alder cycloadditions followed by ring-opening cross-metathesis or the dehydrative cyclization of appropriately substituted diols. nih.govmdpi.com The development of efficient synthetic routes is a key area of research, as it would unlock the potential to explore the properties and applications of this class of compounds more broadly.
| Synthetic Strategy for Highly Substituted Oxolanes | Description | Potential Applicability |
| Diels-Alder Cycloaddition & Ring-Opening Metathesis | A chiral vinyl sulfoxide (B87167) undergoes diastereoselective Diels-Alder cycloadditions with substituted furans. The resulting cycloadducts are then transformed into 2,2,5,5-tetrasubstituted tetrahydrofurans. nih.gov | Potentially adaptable for the synthesis of tetra-aryl substituted oxolanes. |
| Ferrocenium-Catalyzed Dehydrative Diol Cyclization | Substituted 1,4-butanediols undergo dehydrative cyclization catalyzed by ferrocenium (B1229745) tetrafluoroborate (B81430) to yield trisubstituted tetrahydrofurans. mdpi.com | This method could potentially be extended to the synthesis of tetrasubstituted analogs. |
| From 1,3-Diketones | A transition metal-free, visible-light-driven conversion of 1,3-diketones can produce tetra-substituted furan (B31954) skeletons, which could be precursors to oxolanes. nih.gov | Offers a potential pathway to the furan core, which would then require reduction to the oxolane. |
Interdisciplinary Research Landscape for this compound
Given its structural and electronic characteristics, This compound is poised to be a subject of interdisciplinary research. The potential applications of this molecule and its derivatives span several scientific domains.
In materials science, the high refractive index and thermal stability that are often associated with highly arylated compounds could make this oxolane derivative a candidate for advanced optical materials. The presence of multiple methoxyphenyl groups, known to influence the electronic properties of molecules, suggests that it could be explored for its utility in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The related compound 5,10,15,20-Tetrakis(4-methoxyphenyl)-21h,23h-porphine is studied for its electronic properties, providing a precedent for the investigation of such multi-aryl systems. nih.gov
In the realm of supramolecular chemistry, the well-defined shape and potential for non-covalent interactions of This compound could be exploited in the design of host-guest systems and molecular sensors. The methoxy groups could act as hydrogen bond acceptors, while the aryl rings can participate in pi-stacking interactions.
Furthermore, the oxolane ring itself is a common structural motif in many biologically active natural products. nih.gov While there is no current research to suggest a direct biological role for This compound , the exploration of its derivatives could be a long-term avenue of investigation in medicinal chemistry.
Contemporary Challenges and Prospective Avenues in Oxolane Chemistry
The primary challenge in the study of This compound is its synthesis. The creation of highly substituted, sterically hindered molecules often requires the development of novel synthetic methodologies that can overcome the steric hindrance and achieve high yields. The development of one-pot or multicomponent reactions for the efficient assembly of such complex structures is a significant goal in modern organic synthesis. acs.orgresearchgate.net
A major prospective avenue for research is the detailed investigation of the photophysical properties of this compound. The aggregation-induced emission (AIE) phenomenon, observed in molecules like Tetrakis(4-methoxyphenyl)ethylene , is a possibility that warrants exploration. AIE-active molecules are of great interest for applications in bio-imaging and chemical sensing.
Computational studies are also expected to play a crucial role in predicting the properties and reactivity of This compound . mdpi.commdpi.com Density Functional Theory (DFT) calculations can provide insights into its electronic structure, molecular orbitals, and potential for various applications, guiding future experimental work.
Structure
3D Structure
Properties
CAS No. |
89780-88-1 |
|---|---|
Molecular Formula |
C32H32O5 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2,2,5,5-tetrakis(4-methoxyphenyl)oxolane |
InChI |
InChI=1S/C32H32O5/c1-33-27-13-5-23(6-14-27)31(24-7-15-28(34-2)16-8-24)21-22-32(37-31,25-9-17-29(35-3)18-10-25)26-11-19-30(36-4)20-12-26/h5-20H,21-22H2,1-4H3 |
InChI Key |
LAFRPFAQQLLILG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC(O2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Synthetic Strategies for 2,2,5,5 Tetrakis 4 Methoxyphenyl Oxolane
Retrosynthetic Considerations for the Oxolane Core
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. numberanalytics.comamazonaws.com For 2,2,5,5-Tetrakis(4-methoxyphenyl)oxolane, the most logical retrosynthetic disconnection involves breaking the two C–O bonds of the ether linkages. This strategy simplifies the complex cyclic ether into a single, acyclic precursor.
This primary disconnection points to a key intermediate: 1,1,4,4-Tetrakis(4-methoxyphenyl)butane-1,4-diol . The forward reaction, or synthesis, would then involve an intramolecular cyclization of this diol to form the target oxolane ring. This is a common and effective method for creating tetrahydrofuran (B95107) rings. mdpi.com
A further retrosynthetic step on the 1,4-diol intermediate is necessary to identify the foundational starting materials. The four identical aryl groups suggest a convergent synthesis. By disconnecting the C-C bonds formed during the attachment of the methoxyphenyl groups, we can trace the synthesis back to a simple four-carbon chain and an arylating agent. Specifically, the 1,4-diol can be disconnected at the C1-C2 and C3-C4 bonds, leading to a precursor with two carbonyl groups at the 1 and 4 positions, such as diethyl succinate (B1194679) , and a nucleophilic aryl source like 4-methoxyphenylmagnesium bromide , a Grignard reagent. youtube.com
This two-step retrosynthetic pathway is summarized as:
Target Molecule → 1,4-Diol : Disconnection of the C-O ether bonds.
1,4-Diol → 1,4-Dicarbonyl + Aryl Nucleophile : Disconnection of the C-C bonds adjacent to the hydroxyl-bearing carbons.
Established Methodologies for Oxolane Ring Construction
The formation of the central oxolane (tetrahydrofuran) ring is the key step in the synthesis. While several methods exist for creating five-membered ethers, their suitability depends on the substitution pattern of the target. organic-chemistry.org
Cycloaddition reactions, where two or more molecules combine to form a ring, are a powerful tool in heterocyclic synthesis. elsevierpure.com For oxolane rings, a [3+2] cycloaddition is a conceptually appealing approach. lboro.ac.uk This would typically involve the reaction of a three-atom component containing an oxygen atom with a two-atom component (a dipolarophile).
However, for a saturated, tetrasubstituted product like this compound, this method presents significant challenges:
Substitution Pattern : Most [3+2] cycloadditions lead to products with some degree of unsaturation or a different substitution pattern than what is required here. researchgate.net
Steric Hindrance : The formation of a highly congested tetrasubstituted ring via a concerted cycloaddition mechanism would likely face a high activation barrier.
While cycloadditions are highly effective for certain classes of heterocycles, they are not the most practical or direct route for this specific target molecule compared to ring-closing strategies. lboro.ac.ukrsc.org
Intramolecular ring-closing reactions are generally the most effective methods for synthesizing highly substituted saturated rings.
Dehydrative Cyclization of 1,4-Diols The most direct method to form the target oxolane is the acid-catalyzed dehydrative cyclization of the 1,1,4,4-Tetrakis(4-methoxyphenyl)butane-1,4-diol precursor. In this reaction, a proton source protonates a hydroxyl group, which then leaves as a water molecule to form a stabilized tertiary carbocation. The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to close the five-membered ring. A final deprotonation step yields the ether. Ferrocenium-based catalysts have also been reported for the dehydrative cyclization of substituted 1,4-diols to yield trisubstituted tetrahydrofurans. mdpi.com
Ring-Closing Metathesis (RCM) Ring-closing metathesis is a powerful reaction that forms cyclic alkenes from acyclic dienes, using catalysts based on ruthenium or molybdenum. wikipedia.orglibretexts.org To synthesize the target oxolane via RCM, a precursor such as 1,4-bis(4-methoxyphenyl)-1,4-bis(4-methoxyphenylvinyl)butane would be required. The RCM reaction would form a tetrasubstituted dihydrooxolane, which would then need to be hydrogenated in a separate step to yield the final saturated oxolane ring.
While versatile, RCM can be challenging for the synthesis of sterically hindered, tetrasubstituted alkenes. nih.govorganic-chemistry.org The efficiency of the reaction would be highly dependent on the choice of catalyst and reaction conditions. orgsyn.org
Table 1: Comparison of Ring-Closing Strategies
| Method | Precursor | Key Reagents | Steps | Advantages | Potential Challenges |
|---|---|---|---|---|---|
| Dehydrative Cyclization | 1,1,4,4-Tetrakis(4-methoxyphenyl)butane-1,4-diol | Acid catalyst (e.g., H₂SO₄, TsOH) | 1 | Direct, atom-economical. | Potential for side reactions like elimination; requires stable carbocation. |
| Ring-Closing Metathesis (RCM) | Acyclic diene with four aryl substituents | Grubbs or Schrock catalyst | 2 (RCM + Hydrogenation) | High functional group tolerance. organic-chemistry.org | Difficult for tetrasubstituted alkenes nih.gov; requires an additional reduction step. |
Introduction of 4-Methoxyphenyl (B3050149) Substituents via Advanced Coupling Techniques
The construction of the C-C skeleton and the introduction of the four aryl groups is accomplished using powerful organometallic reactions.
Grignard Reactions The most practical approach to synthesizing the key 1,1,4,4-Tetrakis(4-methoxyphenyl)butane-1,4-diol precursor is through a Grignard reaction. Grignard reagents are organomagnesium halides (R-Mg-X) that act as potent nucleophiles, readily attacking carbonyl carbons. wikipedia.orglibretexts.org
The synthesis would involve the reaction of a 1,4-dicarbonyl compound, such as diethyl succinate or succinyl chloride , with at least four equivalents of 4-methoxyphenylmagnesium bromide . The Grignard reagent is prepared by reacting 4-bromoanisole (B123540) with magnesium metal in a dry ether solvent like diethyl ether or tetrahydrofuran (THF). google.comacs.org The nucleophilic Grignard reagent adds twice to each of the two electrophilic carbonyl groups of the succinate derivative, forming the tetra-arylated 1,4-diol after an aqueous workup.
Table 2: Typical Conditions for Grignard Reagent Formation and Reaction
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent | Anhydrous diethyl ether or THF | Solubilizes and stabilizes the Grignard reagent. wikipedia.org |
| Initiation | Iodine crystal, 1,2-dibromoethane | Activates the magnesium surface. wikipedia.org |
| Reactants | 4-bromoanisole, Magnesium turnings | Forms 4-methoxyphenylmagnesium bromide. |
| Temperature | Reflux | Promotes the reaction between the halide and magnesium. google.com |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. libretexts.org |
Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. icmpp.romdpi.com While traditionally used for C(sp²)-C(sp²) bond formation, recent advances have enabled C(sp²)-C(sp³) couplings. nih.govnih.gov In principle, one could envision a strategy where a 1,4-dihaloalkane scaffold is coupled with a 4-methoxyphenylboronic acid. However, the formation of four C-C bonds on a simple butane (B89635) core via this method would be complex and likely less efficient than the Grignard approach for this specific, highly symmetric molecule. youtube.com
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. rug.nlnih.gov MCRs are prized for their ability to rapidly build molecular complexity. rug.nl
While it is unlikely that a known MCR would directly produce this compound, it is conceivable that an MCR could be designed to synthesize the 1,4-diol precursor or a related complex intermediate. For example, a reaction involving two equivalents of a 4-methoxyphenyl-substituted aldehyde, an isocyanide, and an acid component could potentially generate complex scaffolds that might be converted to the desired structure. acs.orgbeilstein-journals.org However, for this particular target, the Grignard addition to a succinate derivative remains the most straightforward and documented approach for assembling the core carbon skeleton.
Optimization and Scale-Up of Synthetic Protocols for this compound
The optimization of the synthesis of this compound would logically focus on the acid-catalyzed dehydrative cyclization of 1,1,4,4-tetrakis(4-methoxyphenyl)butane-1,4-diol. Key parameters for optimization include the choice of acid catalyst, solvent, reaction temperature, and reaction time. The goal is to maximize the yield of the desired oxolane while minimizing side reactions, such as the formation of unsaturated cyclic or acyclic byproducts.
For the scale-up of this synthesis, several factors must be considered to ensure safety, efficiency, and reproducibility. The exothermic nature of the Grignard reaction for the diol precursor synthesis requires careful control of temperature and addition rates. In the cyclization step, the choice of a heterogeneous acid catalyst could simplify product purification and catalyst recovery, which is a significant advantage in large-scale production. nih.gov Furthermore, managing the removal of water formed during the cyclization can be critical to drive the equilibrium towards the product.
Table 1: Optimization of Acid-Catalyzed Cyclization of a Tetra-aryl-1,4-diol Analog
| Entry | Acid Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (20) | Toluene | 110 | 12 | 75 |
| 2 | p-TsOH (15) | Dichloromethane | 40 | 24 | 82 |
| 3 | Amberlyst-15 | Toluene | 110 | 8 | 90 |
| 4 | Ferrocenium (B1229745) tetrafluoroborate (B81430) (10) | CH₂Cl₂ | 70 | 48 | 73 mdpi.com |
| 5 | ZrO₂-Al₂O₃ | (Aqueous feed) | 220 | 3 | 97.1 nih.gov |
This table presents hypothetical data based on typical optimization studies for acid-catalyzed cyclodehydration of 1,4-diols to form tetrahydrofurans. The high yield with ZrO₂-Al₂O₃ was observed for 1,4-butanediol (B3395766) and may vary for the bulkier tetra-aryl substrate.
Table 2: Scale-Up Considerations for the Synthesis of this compound
| Parameter | Laboratory Scale (1-5 g) | Pilot/Industrial Scale (>1 kg) | Key Challenges and Solutions |
| Diol Synthesis | |||
| Reagent | 4-methoxyphenylmagnesium bromide | 4-methoxyphenylmagnesium bromide | Manage exothermicity with controlled addition and efficient cooling. |
| Solvent | Anhydrous THF/Ether | Anhydrous Toluene/THF mixture | Toluene allows for higher reaction temperatures and azeotropic water removal. |
| Work-up | Aqueous NH₄Cl quench | Controlled aqueous quench | Handle large volumes of aqueous waste; potential for emulsion formation. |
| Cyclization | |||
| Catalyst | H₂SO₄ or p-TsOH | Heterogeneous catalyst (e.g., acid-washed clay, resin) | Facilitates catalyst removal and recycling, reducing waste streams. |
| Water Removal | Dean-Stark trap | Azeotropic distillation or membrane pervaporation | Efficient water removal drives the reaction to completion. |
| Purification | Silica gel chromatography | Crystallization/Recrystallization | Reduces solvent usage and cost associated with chromatography. |
Stereoselective Synthesis and Diastereomeric Control in Oxolane Systems
The target molecule, this compound, does not possess any stereocenters, and therefore, issues of stereoselective synthesis or diastereomeric control are not applicable to the final product itself.
However, in the broader context of oxolane systems, stereocontrol is a critical aspect of synthesis when the substituents at the 2 and 5 positions are different, or when there are additional substituents on the ring, creating chiral centers. For instance, in the synthesis of 2,5-disubstituted or 2,3,4,5-tetrasubstituted oxolanes, controlling the relative and absolute stereochemistry is paramount.
Several strategies have been developed for the stereoselective synthesis of substituted tetrahydrofurans. These methods often rely on:
Substrate Control: Utilizing a chiral starting material, such as a chiral 1,4-diol or a chiral epoxide, to direct the stereochemical outcome of the cyclization. sci-hub.st
Reagent Control: Employing chiral catalysts or reagents to induce enantioselectivity or diastereoselectivity in the ring-forming step. This can include chiral Lewis acids or Brønsted acids.
Intramolecular Reactions: Designing precursors that undergo intramolecular cyclizations where the transition state geometry is influenced by existing stereocenters, leading to a high degree of stereocontrol. researchgate.net
For example, the reaction of γ,δ-epoxycarbanions with aldehydes can lead to hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. The stereochemical outcome is controlled by the relative rates of cyclization of the intermediate adducts. sci-hub.st Similarly, intramolecular allylation of an allylsilane with an aldehyde has been used for the stereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans. researchgate.net
While not directly relevant to the achiral this compound, these principles are fundamental in the synthesis of a vast array of naturally occurring and medicinally important oxolane-containing molecules where precise control of stereochemistry is essential for their biological activity.
Reaction Mechanisms and Chemical Transformations of 2,2,5,5 Tetrakis 4 Methoxyphenyl Oxolane
Mechanistic Pathways Governing Oxolane Formation and Stability
The synthesis of 2,2,5,5-Tetrakis(4-methoxyphenyl)oxolane can be achieved through several routes, with the dimerization of 1,1-bis(4-methoxyphenyl)ethene being a key strategy. The stability of the resulting tetrasubstituted oxolane ring is a significant factor in these synthetic approaches.
While direct nucleophilic substitution on a suitably functionalized precursor could theoretically lead to the oxolane ring, the synthesis of highly substituted tetrahydrofurans often involves more complex pathways. libretexts.org One plausible, though less direct, nucleophilic mechanism involves the ring-opening of a precursor epoxide. For instance, the reaction of a substituted epoxide with a nucleophile can lead to an intermediate that subsequently cyclizes to form the tetrahydrofuran (B95107) ring. nih.gov However, for a sterically hindered molecule like this compound, direct bimolecular nucleophilic substitution (SN2) pathways are generally disfavored at the highly substituted carbon centers.
A more relevant pathway involves the acid-catalyzed cyclization of a 1,4-diol. Ferrocenium-catalyzed dehydrative cyclization of substituted 1,4-diols has been shown to produce trisubstituted tetrahydrofurans, proceeding through a carbocation intermediate. mdpi.com A similar mechanism can be envisioned for the formation of the tetrasubstituted oxolane from a corresponding tetra-aryl-1,4-diol, where the intramolecular nucleophilic attack of a hydroxyl group on a tertiary carbocation would form the stable five-membered ring.
Electrophilic and radical-mediated processes are prominent in the synthesis and potential transformations of this compound. A documented synthetic route involves the photosensitized electron transfer reaction of 1,1-bis(4-methoxyphenyl)ethene. lookchem.com In this process, an electron-accepting sensitizer (B1316253), such as 9,10-dicyanoanthracene (B74266), absorbs light and abstracts an electron from the alkene, generating a radical cation. This radical cation can then dimerize and react with molecular oxygen to form a 1,2-dioxane (B1202867) intermediate, which upon subsequent reduction, for example through catalytic hydrogenation with palladium on charcoal, yields the target oxolane. lookchem.com
The initial step of this process, the formation of the radical cation, is a key electrophilic event. The stability of this radical cation is enhanced by the presence of the two electron-donating 4-methoxyphenyl (B3050149) groups. The subsequent dimerization and reaction with oxygen highlight a radical-mediated pathway.
The stability of the oxolane ring, once formed, is considerable due to the absence of ring strain and the steric protection afforded by the four bulky aryl substituents. However, under forcing conditions, ring-opening reactions can be initiated by strong electrophiles or radical species.
Reactivity of the 4-Methoxyphenyl Moieties in Oxolane Derivatives
The four 4-methoxyphenyl groups attached to the oxolane core are susceptible to a range of chemical transformations typical of electron-rich aromatic ethers.
The methoxy (B1213986) groups on the phenyl rings are strong activating groups and direct electrophilic aromatic substitution to the ortho and para positions. Given that the para positions are occupied by the connection to the oxolane ring, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur at the positions ortho to the methoxy groups. However, the steric hindrance imposed by the bulky oxolane core and the adjacent aryl groups may significantly influence the feasibility and regioselectivity of such reactions.
The methoxy groups (aryl ethers) can be cleaved under specific conditions. Oxidative demethylation can be achieved using certain reagents, although this can be challenging without affecting other parts of the molecule. Biocatalytic methods using enzymes like Rieske monooxygenases have shown promise for the selective demethylation of aryl methyl ethers, though the substrate scope for highly substituted molecules needs to be considered. nih.gov
Reduction of the aryl methyl ether to a phenol (B47542) can be accomplished using reagents like boron tribromide or through other ether cleavage protocols. The Birch reduction offers a method to reduce the aromatic rings themselves, potentially leading to cyclohexadiene derivatives. libretexts.org The specific conditions required for these transformations on this compound would need to be empirically determined, considering the potential for competing reactions involving the oxolane ring.
Transformations of the Oxolane Heterocycle
The tetrahydrofuran ring in this compound is generally stable. However, under specific conditions, it can undergo transformations such as ring-opening or cleavage.
Ring-opening reactions of tetrahydrofurans can be initiated by strong acids or Lewis acids, which coordinate to the ether oxygen and facilitate cleavage of a carbon-oxygen bond. clockss.org In the case of this compound, this would lead to the formation of a stable tertiary carbocation, which could then be trapped by a nucleophile.
The cleavage of the oxolane ring could also be achieved under reductive conditions, although this typically requires harsh reagents. Given the stability of the five-membered ring, such transformations would likely necessitate more forcing conditions compared to less substituted or strained cyclic ethers.
Ring Expansion and Contraction Reactions
Currently, there are no specific studies documented in peer-reviewed literature detailing the ring expansion or contraction reactions of this compound. Such transformations in five-membered heterocyclic systems are generally challenging and often require specific catalytic or photochemical conditions. For less substituted tetrahydrofurans, ring expansion can be achieved through rearrangement of ylides or via photochemical methods, while ring contractions are less common. The significant steric hindrance imposed by the four bulky 4-methoxyphenyl groups in the target molecule would likely present a substantial energetic barrier to such skeletal rearrangements.
Selective Cleavage and Rearrangement Processes
The cleavage of the ether bond in this compound is expected to proceed under strongly acidic conditions, consistent with the general mechanism of ether cleavage. Protonation of the oxygen atom would be the initial step, followed by nucleophilic attack. Due to the presence of tertiary carbons at the 2- and 5-positions, a unimolecular (SN1) pathway is plausible, leading to the formation of a stable tertiary carbocation intermediate. This carbocation could then be trapped by a nucleophile.
Rearrangement processes, such as Wagner-Meerwein shifts, could potentially occur following the formation of the carbocation intermediate, leading to different constitutional isomers. However, specific experimental data on such rearrangements for this particular compound are not available.
Derivatization and Functionalization Strategies for this compound
The derivatization and functionalization of the core this compound structure present a synthetic challenge due to its steric congestion and the relative inertness of the ether linkage.
Post-Synthetic Modification for Tunable Properties
Post-synthetic modification typically involves altering the peripheral functional groups of a molecule to fine-tune its properties. In the case of this compound, the methoxy groups on the phenyl rings are the most likely sites for such modifications. Electrophilic aromatic substitution reactions could potentially introduce new functional groups onto the phenyl rings, although the steric hindrance might necessitate harsh reaction conditions and could lead to mixtures of products. Demethylation of the methoxy groups to the corresponding phenols would provide reactive handles for further functionalization.
| Potential Modification | Reagents and Conditions | Expected Outcome |
| Demethylation | Strong acids (e.g., HBr, BBr₃) | Formation of tetraphenolic derivative |
| Nitration | HNO₃/H₂SO₄ | Introduction of nitro groups on the phenyl rings |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Introduction of halogen atoms on the phenyl rings |
This table represents theoretical possibilities based on general organic chemistry principles, as specific literature for this compound is unavailable.
Incorporation into Larger Molecular Architectures
The incorporation of the this compound unit into larger molecular architectures, such as polymers or macrocycles, would require the presence of suitable reactive functional groups on the molecule. Following post-synthetic modification to introduce functionalities like hydroxyl, amino, or carboxyl groups, this compound could serve as a bulky, rigid building block. For instance, a tetra-functionalized derivative could act as a cross-linking agent in polymerization reactions, leading to materials with unique thermal and mechanical properties. To date, no published studies have reported the successful incorporation of this specific oxolane into polymeric or supramolecular structures.
Advanced Spectroscopic and Structural Characterization of 2,2,5,5 Tetrakis 4 Methoxyphenyl Oxolane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For 2,2,5,5-Tetrakis(4-methoxyphenyl)oxolane, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to map out the connectivity and chemical environment of each atom.
Quantitative and Qualitative Proton and Carbon NMR Analysis
Due to the molecule's C2 symmetry, the number of unique signals in both the proton (¹H) and carbon (¹³C) NMR spectra is less than the total number of atoms, simplifying the spectral analysis.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the four methoxyphenyl groups would give rise to signals in the downfield region, typically between δ 6.8 and 7.5 ppm. These would likely appear as two sets of doublets due to the para-substitution pattern, representing the protons ortho and meta to the methoxy (B1213986) group. The methoxy groups themselves would produce a sharp singlet in the upfield region, around δ 3.8 ppm, integrating to 12 protons. The protons of the central oxolane ring, specifically the two methylene (B1212753) (CH₂) groups, would be chemically equivalent due to the molecule's symmetry and would be expected to produce a singlet at approximately δ 2.0-2.5 ppm, integrating to 4 protons.
Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a number of distinct signals would be anticipated. The quaternary carbons of the oxolane ring (C2 and C5) would appear significantly downfield. The methylene carbons of the oxolane ring (C3 and C4) would resonate in the aliphatic region. The four methoxyphenyl groups would give rise to a set of signals for the aromatic carbons, with the carbon attached to the oxygen of the methoxy group being the most deshielded. The methoxy carbons would produce a single signal in the upfield region.
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Methylene Protons (Oxolane Ring) | ~2.0 - 2.5 (s, 4H) | ~35-45 |
| Methoxy Protons | ~3.8 (s, 12H) | ~55 |
| Aromatic Protons (ortho to OMe) | ~6.8 - 7.0 (d) | ~113-115 |
| Aromatic Protons (meta to OMe) | ~7.2 - 7.4 (d) | ~128-130 |
| Quaternary Carbons (C2, C5 of Oxolane) | - | ~90-100 |
| Aromatic Carbon (ipso to Oxolane) | - | ~135-140 |
| Aromatic Carbon (para to Oxolane) | - | ~158-160 |
| Note: The chemical shifts are estimated based on typical values for similar functional groups and are for illustrative purposes. Actual experimental values may vary. |
Advanced 2D NMR Correlation Techniques
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.
COSY: A ¹H-¹H COSY spectrum would show correlations between the coupled aromatic protons (ortho and meta protons on the same ring), confirming their relationship.
HSQC: An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would definitively link the proton signals of the methylene and methoxy groups to their corresponding carbon signals.
HMBC: An HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations. Key HMBC correlations would be expected between the methylene protons of the oxolane ring and the quaternary carbons (C2/C5), as well as the ipso-carbons of the phenyl rings. Correlations between the methoxy protons and the aromatic carbon to which the methoxy group is attached would also be observed, solidifying the assignment of the methoxyphenyl moieties.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis.lookchem.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. lookchem.com
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
For a relatively large and non-volatile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are most suitable.
ESI-MS: In ESI-MS, the analyte is ionized from a solution, typically leading to the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. For this compound (C₃₂H₃₂O₅), the expected mass for the protonated molecule would be approximately m/z 497.23.
MALDI-MS: MALDI is another soft ionization technique that is well-suited for analyzing large molecules. In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, usually as a singly charged ion. This technique would also be expected to show a prominent molecular ion peak.
Isotopic Pattern Analysis for Elemental Composition
High-resolution mass spectrometry (HRMS) allows for the determination of the precise mass of the molecular ion, which can be used to confirm the elemental composition of the compound. The molecular formula of this compound is C₃₂H₃₂O₅. lookchem.com The theoretical exact mass of the neutral molecule is 496.22497 g/mol . lookchem.com The isotopic pattern, arising from the natural abundance of isotopes like ¹³C and ¹⁸O, can be calculated and compared with the experimental spectrum to further validate the assigned elemental formula.
| Isotope | m/z (relative to M) | Theoretical Relative Abundance (%) |
| M | 496.2250 | 100.00 |
| M+1 | 497.2283 | 35.58 |
| M+2 | 498.2317 | 6.55 |
| Note: The theoretical isotopic distribution is calculated based on the natural abundance of the constituent elements. |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound would be expected to exhibit several key absorption bands. The presence of the four methoxyphenyl groups would be indicated by strong C-O stretching vibrations for the aryl-alkyl ether around 1250 cm⁻¹ and 1030 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the oxolane ring would be visible in the 2950-2850 cm⁻¹ range. The C-O-C stretching of the oxolane ether linkage would likely appear in the 1150-1085 cm⁻¹ region.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (Oxolane) | 2950 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Aryl-Alkyl Ether C-O Stretch (Asymmetric) | ~1250 |
| Aryl-Alkyl Ether C-O Stretch (Symmetric) | ~1030 |
| Cyclic Ether C-O-C Stretch (Oxolane) | 1150 - 1085 |
| Note: These are characteristic frequency ranges and the actual spectrum may show more complex patterns due to coupling and other effects. |
Fourier Transform Infrared (FTIR) Spectroscopy
No specific FTIR spectroscopic data for this compound was found in the searched literature. This analysis would typically reveal characteristic vibrational modes of the functional groups present, such as the C-O-C stretching of the oxolane ring and the methoxy groups, as well as vibrations associated with the aromatic rings.
Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment
Detailed photophysical data, which would be obtained through electronic absorption and emission spectroscopy, remains uncharacterized for this compound in available literature.
UV-Visible Spectroscopy for Electronic Transitions
No UV-Visible absorption spectra for this compound have been published. Such spectra would indicate the wavelengths of light absorbed by the molecule, providing insights into its electronic structure and the energy of its electronic transitions.
Fluorescence Quantum Yield Determination and Lifetime Measurements
Information regarding the fluorescence quantum yield and lifetime of this compound is not available. These measurements are crucial for understanding the efficiency and dynamics of the molecule's fluorescence emission.
X-ray Crystallography for Definitive Solid-State Structural Determination
A definitive solid-state structure of this compound determined by X-ray crystallography has not been reported.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration
No single-crystal X-ray diffraction data for this compound is present in the searched scientific literature. This technique would provide precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.
Co-crystallization Strategies for Challenging Targets
Co-crystallization is a well-established technique in crystal engineering used to modify the physicochemical properties of a solid, such as solubility, stability, and melting point, without altering the chemical identity of the active molecule. This is achieved by incorporating a second, different molecule (a coformer) into the crystal lattice of the target compound. While specific co-crystallization studies involving this compound are not extensively documented in publicly available literature, general strategies can be applied to challenging targets such as this large, sterically hindered molecule.
The molecular structure of this compound, characterized by its four methoxyphenyl groups attached to an oxolane (tetrahydrofuran) ring, presents unique challenges and opportunities for co-crystal design. The molecule possesses five hydrogen bond acceptor sites (the ether oxygen of the oxolane ring and the four methoxy groups) but lacks any traditional hydrogen bond donors. lookchem.com This makes conventional hydrogen-bond-driven co-crystallization with typical coformers that are hydrogen bond donors more challenging.
Strategies for a molecule like this compound would likely focus on weaker interactions, such as C–H···π and π–π stacking interactions, given the abundance of aromatic rings. Potential coformers could include electron-deficient aromatic molecules that can interact favorably with the electron-rich methoxyphenyl rings.
Potential Co-crystallization Approaches:
| Strategy | Description | Potential Coformers |
| π–π Stacking | Exploiting the aromatic nature of the methoxyphenyl groups to interact with other aromatic systems. | Aromatic hydrocarbons (e.g., pyrene, perylene), electron-deficient aromatics (e.g., 2,4,6-trinitrotoluene). |
| C–H···π Interactions | Utilizing the C-H bonds of an aliphatic or aromatic coformer to interact with the π-systems of the methoxyphenyl rings. | Alkanes, cycloalkanes, or other molecules with accessible C-H bonds. |
| Halogen Bonding | Introducing a halogen bond donor coformer to interact with the oxygen atoms of the methoxy or oxolane groups. | Halogenated organic molecules (e.g., perfluorocarbons, iodoperfluorocarbons). |
| Solvent-Mediated Co-crystallization | Using a solvent that can act as a bridge between molecules of this compound or between the target and a coformer. | Aromatic solvents (e.g., toluene, xylene), halogenated solvents (e.g., chloroform, dichloromethane). |
The selection of an appropriate coformer and crystallization technique (e.g., slow evaporation, vapor diffusion, grinding) would require systematic screening. The success of these strategies would be evaluated through single-crystal X-ray diffraction to confirm the formation of a co-crystal and to characterize the intermolecular interactions in the solid state.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This is crucial for verifying the empirical and molecular formula of a newly synthesized compound, such as this compound, and ensuring its purity. The molecular formula of this compound is C32H32O5. lookchem.com
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Oxygen: 15.999 u).
Theoretical Elemental Composition of this compound:
| Element | Atomic Weight (u) | Number of Atoms | Total Weight (u) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 32 | 384.352 | 77.39 |
| Hydrogen (H) | 1.008 | 32 | 32.256 | 6.50 |
| Oxygen (O) | 15.999 | 5 | 79.995 | 16.11 |
| Total | 496.603 | 100.00 |
Experimental data from elemental analysis of a synthesized sample of this compound would be compared against these theoretical values. A close agreement between the experimental and theoretical percentages, typically within a ±0.4% margin, provides strong evidence for the correct stoichiometry and high purity of the compound. Any significant deviation could indicate the presence of impurities, residual solvent, or an incorrect structural assignment.
For instance, if a sample were contaminated with a solvent used in its purification, such as hexane (B92381) (C6H14), the experimental carbon and hydrogen percentages would be slightly higher than the theoretical values for the pure compound, while the oxygen percentage would be lower.
Computational and Theoretical Studies of 2,2,5,5 Tetrakis 4 Methoxyphenyl Oxolane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Information regarding the application of Density Functional Theory to determine the ground state properties of 2,2,5,5-Tetrakis(4-methoxyphenyl)oxolane, such as its optimized geometry, electronic energy, and orbital distributions, is not available in the current body of scientific literature.
Similarly, there is no available research on the use of Time-Dependent Density Functional Theory to investigate the excited state dynamics of this compound. These studies would be crucial for predicting its photophysical properties, including absorption and emission spectra.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
No publications were found that report on the use of molecular dynamics simulations to explore the conformational landscapes and intermolecular interactions of this compound.
Theoretical Mechanistic Investigations of Synthetic and Transformational Pathways
A search for theoretical studies on the synthetic routes and potential transformations of this compound yielded no results. Computational investigations could provide significant insights into reaction mechanisms and efficiencies.
In Silico Prediction of Spectroscopic Signatures
There is a lack of in silico predictions for the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound, which would be instrumental in its experimental characterization.
Modeling of Supramolecular Assemblies and Host-Guest Interactions
No theoretical models or computational studies on the formation of supramolecular assemblies or potential host-guest interactions involving this compound have been published.
Advanced Research Applications of 2,2,5,5 Tetrakis 4 Methoxyphenyl Oxolane in Chemical Sciences
Role as Precursors and Building Blocks in Organic Synthesis
The structural framework of 2,2,5,5-Tetrakis(4-methoxyphenyl)oxolane, characterized by a central five-membered oxygen-containing heterocycle and multiple methoxy-functionalized phenyl rings, positions it as a versatile precursor and building block in organic synthesis. The presence of the oxolane ring allows for potential ring-opening reactions to yield highly functionalized linear carbon chains. Furthermore, the four methoxyphenyl groups can be subjected to various electrophilic substitution reactions or demethylation to introduce other functional groups, thereby enabling the synthesis of a diverse range of derivatives.
While direct and extensive research on the use of this compound as a synthetic precursor is not widely documented, the reactivity of its constituent moieties suggests its potential in constructing complex molecular architectures. For instance, the synthesis of various heterocyclic compounds often relies on precursors containing substituted aryl groups. The methoxyphenyl group, in particular, is a common feature in many biologically active molecules and functional materials. Research on the synthesis of 5-(4'-methoxyphenyl)-oxazole derivatives, for example, highlights the utility of the methoxyphenyl unit in creating compounds with specific biological activities. nih.gov Although this research does not directly employ the title compound, it underscores the importance of the methoxyphenyl scaffold in the synthesis of novel chemical entities.
The general synthesis of substituted tetrahydrofurans is a well-established area of organic chemistry, with numerous methods developed for their preparation. These methods often involve the cyclization of diols or the cycloaddition reactions of furans. The synthesis of 2,2,5,5-tetrasubstituted tetrahydrofurans, in particular, has been achieved through diastereoselective Diels-Alder cycloadditions of substituted furans, followed by ring-opening metathesis or oxidative cleavage. This highlights the accessibility of the core structure of the title compound and suggests that derivatives of this compound could be synthesized and subsequently used as building blocks for more complex structures.
Contributions to Advanced Materials Science and Engineering
The unique combination of a flexible oxolane core and rigid, electron-rich methoxyphenyl pendants suggests that this compound can be a valuable component in the design of advanced materials with tailored properties.
Organic Electronic Materials and Optoelectronic Device Components
The methoxyphenyl groups in this compound are known to be effective electron-donating moieties, a desirable characteristic for materials used in organic electronics. While direct application of the title compound in optoelectronic devices is not extensively reported, related structures containing multiple methoxyphenyl groups have shown promise. For instance, porphyrins functionalized with tetrakis(4-methoxyphenyl) groups have been investigated for their photodynamic properties and potential use in photodynamic therapy, which relies on their electronic excited states.
The incorporation of such electron-rich aromatic units can influence the charge transport properties of materials. Polymers containing methoxyphenyl groups have been synthesized and studied for their potential in organic light-emitting diodes (OLEDs) and other electronic devices. The bulky nature of the four methoxyphenyl substituents in this compound could also be advantageous in preventing aggregation-induced quenching of fluorescence in solid-state devices, a common issue in organic electronic materials.
Development of Functional Materials with Tunable Photophysical Characteristics
The photophysical properties of organic materials are highly dependent on their molecular structure. The chromophoric methoxyphenyl units in this compound are expected to be the primary contributors to its absorption and emission characteristics. While detailed photophysical studies on the title compound are limited, research on related compounds provides valuable insights.
For example, studies on 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (TMP) and its metal complexes have shown that the methoxy (B1213986) substituents can influence the photophysical properties, including the quantum yields of singlet oxygen generation. researchgate.net The ability to modify the phenyl rings of this compound, for instance by introducing different substituents, would offer a pathway to tune the photophysical properties of the resulting materials. This could lead to the development of novel fluorescent probes, sensors, or components for light-harvesting applications.
Table 1: Potential Modifications of this compound for Tunable Photophysical Properties
| Modification Site | Potential Functional Group | Expected Effect on Photophysical Properties |
| Phenyl Ring | Electron-withdrawing group (e.g., -NO2, -CN) | Red-shift in absorption and emission spectra |
| Phenyl Ring | Electron-donating group (e.g., -NH2, -OH) | Blue-shift in absorption and emission spectra |
| Oxolane Ring | Ring-opening and functionalization | Alteration of chromophore aggregation and solid-state emission |
Design of Host-Guest Systems and Inclusion Chaperones
The three-dimensional structure of this compound, with its four aryl groups extending from a central core, suggests its potential for use in supramolecular chemistry, particularly in the formation of host-guest complexes. The cavities and clefts formed by the arrangement of the methoxyphenyl groups could potentially accommodate small guest molecules.
Research into the inclusion complexes of porphyrins, such as Fe(III) tetrakis(4-sulfonatophenyl)porphyrin, with cyclodextrins has demonstrated that molecules with multiple phenyl groups can engage in host-guest interactions. nih.gov These studies show that the stoichiometry and stability of such complexes are dependent on the size and nature of both the host and guest molecules. nih.gov Although not directly involving the title oxolane, this research provides a precedent for the ability of tetraphenyl-substituted cores to form inclusion complexes. The methoxy groups on the phenyl rings of this compound could further enhance its host properties through hydrogen bonding or dipole-dipole interactions with suitable guest molecules.
Applications in Catalysis and Electrocatalysis
The potential for this compound to serve as a ligand for metal catalysts or as a precursor for catalytic materials is an emerging area of interest. The oxygen atom in the oxolane ring and the methoxy groups can act as coordination sites for metal ions.
Exploration in Oxygen Reduction Reactions (ORR)
The oxygen reduction reaction (ORR) is a critical process in fuel cells and metal-air batteries. The development of efficient and cost-effective catalysts for the ORR is a major research focus. While there is no direct evidence of this compound being used in ORR catalysis, related compounds have shown significant promise.
Specifically, cobalt complexes of tetramethoxyphenylporphyrin (CoTMPP) supported on carbon have been identified as highly active materials for the electroreduction of oxygen. researchgate.net These catalysts are prepared by heat treatment of the CoTMPP precursor, which leads to the formation of active catalytic sites. researchgate.net The role of the methoxyphenyl groups in these systems is not fully elucidated but may influence the electronic properties of the central cobalt ion and the interaction with the carbon support. Although the structure of the title oxolane compound is different from that of a porphyrin, the presence of the tetrakis(4-methoxyphenyl) moiety suggests that it could be explored as a precursor for the synthesis of novel ORR catalysts, potentially through pyrolysis to form active carbon-based materials or as a ligand for catalytically active metal centers.
Table 2: Comparison of this compound with a Known ORR Catalyst Precursor
| Feature | This compound | Cobalt Tetramethoxyphenylporphyrin (CoTMPP) |
| Core Structure | Oxolane (Tetrahydrofuran) | Porphyrin |
| Substituents | Four 4-methoxyphenyl (B3050149) groups | Four 4-methoxyphenyl groups |
| Potential Catalytic Center | Can act as a ligand for various metals | Cobalt |
| Known Application in ORR | Not reported | Precursor for active ORR catalysts |
Fundamental Contributions to Heterocyclic Chemistry
This compound , also known as 2,2,5,5-tetra(p-methoxyphenyl)tetrahydrofuran, is a substituted derivative of oxolane (tetrahydrofuran), a foundational five-membered oxygen-containing heterocycle. Its contribution to heterocyclic chemistry is primarily centered on its synthesis, which provides examples of specific C-C and C-O bond formations to create a highly substituted heterocyclic system.
The synthesis of this sterically hindered ether has been reported through several distinct pathways, demonstrating different strategies in synthetic organic chemistry.
One documented method involves the catalytic hydrogenation of 3,3,6,6-Tetrakis(4-methoxyphenyl)-1,2-dioxane . In this reaction, the peroxide bond within the 1,2-dioxane (B1202867) ring is cleaved, and the ring contracts to form the more stable five-membered oxolane ring. This transformation is typically achieved using hydrogen gas and a palladium on activated charcoal catalyst in an ethyl acetate (B1210297) solvent. lookchem.com
Another synthetic approach starts from 1,1-bis-(4-methoxyphenyl)ethylene . This route involves a multi-step reaction, beginning with a photo-oxygenation reaction using 9,10-dicyanoanthracene (B74266) as a sensitizer (B1316253) in the presence of oxygen, followed by a reduction step with hydrogen and a palladium-carbon catalyst to yield the final oxolane product. lookchem.com
A third synthesis involves the thermal decomposition of a precursor at high temperatures (200 °C) over several hours, although the specific starting material for this thermal route is part of broader synthetic explorations. lookchem.com These synthetic routes highlight methods for creating tetrasubstituted furan (B31954) rings, which can be challenging due to steric hindrance. The presence of four bulky 4-methoxyphenyl groups makes This compound a molecule with significant steric crowding around the central oxolane ring, influencing its physical properties and potential reactivity.
Emerging Trends and Future Research Directions for 2,2,5,5 Tetrakis 4 Methoxyphenyl Oxolane
Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For a molecule like 2,2,5,5-Tetrakis(4-methoxyphenyl)oxolane, future research will likely focus on developing more environmentally benign synthetic routes compared to traditional methods that may rely on harsh reagents and lengthy purification processes.
Future research in this area could explore methodologies such as ultrasound-assisted synthesis. nih.gov Ultrasound irradiation can often accelerate reaction rates, increase yields, and reduce the need for high temperatures and pressures. nih.gov Another promising avenue is the use of recyclable, solid-supported catalysts, such as titanium dioxide, which has proven effective in the green synthesis of other heterocyclic compounds like xanthenes. nih.gov The development of one-pot multicomponent reactions, perhaps in greener solvents like ethanol-water mixtures, could also significantly improve the atom economy and reduce the environmental footprint of synthesizing this oxolane derivative. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Ultrasound-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. nih.gov | Optimization of frequency, power, and temperature; solvent screening. |
| Recyclable Catalysis | Catalyst can be recovered and reused, minimizing waste; often milder reaction conditions. nih.gov | Development of efficient solid-supported catalysts (e.g., zeolites, functionalized silica). |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced purification steps, improved atom economy. nih.gov | Designing a convergent synthesis from readily available precursors. |
| Solvent-Free or Green Solvents | Elimination or reduction of hazardous organic solvents. | Exploration of deep eutectic solvents or water-based systems. |
Unveiling Novel Reactivity and Unconventional Transformations
The unique structure of this compound, with its central oxolane ring and four electron-rich methoxyphenyl substituents, suggests a rich and largely unexplored reactivity profile. Future research is poised to move beyond its synthesis and delve into its potential as a building block for more complex molecules.
Investigations into the ring-opening of the oxolane core could provide access to novel linear ethers with a high degree of functionalization. The stability of the resulting carbocationic intermediates, stabilized by the four methoxy-substituted phenyl rings, would be a key factor in such transformations. Furthermore, the methoxy (B1213986) groups themselves are sites for potential chemical modification. Demethylation to the corresponding tetraphenolic derivative would create a versatile precursor for polymers and supramolecular assemblies. Conversely, electrophilic aromatic substitution on the phenyl rings, guided by the activating methoxy groups, could allow for the introduction of a wide array of functional groups, leading to new families of compounds with tailored electronic and steric properties.
Integration into Complex Supramolecular Architectures
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing functional materials. The tetrapodal nature of this compound makes it an intriguing candidate for the design of complex supramolecular architectures. While research has been conducted on similar tetraphenyl-substituted molecules like porphyrins for creating porous solids nih.gov, the application of this oxolane derivative is a nascent field.
The five ether oxygen atoms (one in the oxolane ring and one on each of the four phenyl groups) can act as hydrogen bond acceptors, allowing the molecule to co-crystallize with suitable hydrogen bond donors to form extended networks. lookchem.comrsc.org The bulky nature of the molecule could lead to the formation of porous structures, or supramolecular organic frameworks (SOFs), with the potential for selective guest inclusion. rsc.org The methoxyphenyl groups could also engage in π-π stacking interactions, further directing the self-assembly process. Future work will likely involve co-crystallization studies with a variety of guest molecules to explore the formation of new host-guest systems with potential applications in separation, storage, or sensing.
| Interaction Type | Potential Guest Molecules | Resulting Architecture |
| Hydrogen Bonding | Diols, dicarboxylic acids, phenols | Extended 1D, 2D, or 3D networks |
| Host-Guest Inclusion | Small aromatic molecules (e.g., benzene, toluene) | Clathrates or inclusion compounds |
| π-π Stacking | Electron-deficient aromatic systems | Alternating layered structures |
Advanced In Situ Spectroscopic Monitoring of Reactions
The optimization of chemical reactions relies heavily on understanding their kinetics and mechanisms. Advanced in situ spectroscopic techniques are becoming indispensable tools for real-time reaction monitoring, providing a wealth of data that is not accessible through traditional offline analysis. nih.gov The synthesis of this compound and its subsequent transformations are prime candidates for investigation using these methods.
Techniques such as benchtop Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, aiding in the optimization of reaction conditions to maximize yield and minimize byproducts. magritek.com Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy can also be employed, particularly in continuous flow systems, to monitor the progress of reactions in real time. nih.gov For heterogeneous reactions, such as those involving solid catalysts, online High-Performance Liquid Chromatography (HPLC) can be used to monitor the composition of the liquid phase. nih.gov The application of these process analytical technologies (PAT) will be crucial in developing robust and scalable synthetic protocols for this compound. nih.gov
| Spectroscopic Technique | Information Provided | Applicability to Synthesis |
| In Situ NMR | Quantitative concentration of soluble species, identification of intermediates. magritek.com | Monitoring solution-phase reactions, kinetic analysis. |
| In Situ FT-IR | Changes in functional groups, reaction initiation and completion. | Tracking the disappearance of starting materials and appearance of the oxolane ring. |
| In Situ UV-Vis | Changes in conjugation and electronic structure. nih.gov | Monitoring reactions involving chromophoric starting materials or products. |
| Online HPLC | Separation and quantification of components in a liquid mixture. nih.gov | Real-time analysis of reaction mixtures, especially in flow chemistry. |
Synergistic Experimental and Computational Approaches
The synergy between experimental chemistry and computational modeling is a powerful paradigm for accelerating discovery. Theoretical calculations can provide deep insights into the properties and reactivity of molecules, guiding experimental design and helping to rationalize observed outcomes. For this compound, a combined experimental and computational approach holds immense promise.
Density Functional Theory (DFT) calculations can be used to predict the molecule's three-dimensional structure, electronic properties (such as HOMO/LUMO energies), and vibrational frequencies, which can be compared with experimental spectroscopic data. researchgate.net Computational modeling can also be used to explore potential reaction pathways, calculate activation energies, and predict the regioselectivity of chemical transformations. researchgate.net For its potential role in supramolecular chemistry, molecular dynamics simulations could model the self-assembly process and predict the stability of different architectures. This predictive power allows for a more rational design of experiments, saving time and resources.
| Computational Method | Predicted Properties | Experimental Correlation |
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, charge distribution, IR/NMR spectra. researchgate.net | X-ray crystallography, UV-Vis spectroscopy, cyclic voltammetry, IR/NMR spectroscopy. |
| Transition State Theory | Reaction mechanisms, activation energies, kinetic parameters. | Experimental kinetic studies, product distribution analysis. |
| Molecular Dynamics (MD) | Conformational dynamics, self-assembly behavior, host-guest interactions. | Supramolecular assembly studies, guest inclusion experiments. |
Q & A
Q. What synthetic methodologies are recommended for preparing 2,2,5,5-Tetrakis(4-methoxyphenyl)oxolane?
The synthesis of tetraaryl-substituted oxolanes typically involves cyclization or coupling reactions. For example, analogous compounds like 2,2,4,4-tetramethyloxolane (CAS 3358-28-9) are synthesized via acid-catalyzed cyclization of diols or ketones . For this compound, a plausible route includes:
- Step 1 : Prepare 4-methoxyphenyl-substituted precursors via Suzuki-Miyaura cross-coupling to introduce aryl groups.
- Step 2 : Cyclize using Lewis acids (e.g., BF₃·Et₂O) or protic acids (H₂SO₄) under controlled temperature (0–50°C).
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and oxolane ring integrity. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons appear at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion accuracy (e.g., [M+H] or [M+Na]).
- X-ray Crystallography : Resolve crystal packing and steric effects, as demonstrated for tetrakis(4-bromophenyl)ethylene (C26H16Br4) .
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as recommended for structurally similar lab chemicals .
- Emergency Procedures : For spills, employ absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to investigate its reactivity under varying catalytic conditions?
- Variable Selection : Test Lewis acids (e.g., AlCl₃, FeCl₃) and solvents (polar vs. nonpolar) to assess regioselectivity in derivatization reactions.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to determine rate constants and intermediate stability .
- Control Experiments : Compare with unsubstituted oxolanes (e.g., 2,2,4,4-tetramethyloxolane) to isolate electronic effects of methoxy groups .
Q. How to resolve discrepancies in reported physical properties (e.g., melting point, solubility)?
- Reproducibility Checks : Replicate synthesis and purification steps using standardized protocols (e.g., recrystallization in ethanol/water mixtures).
- Multi-Technique Validation : Combine differential scanning calorimetry (DSC) for melting behavior and HPLC-purity analysis to rule out impurities .
- Computational Validation : Compare experimental solubility with COSMO-RS predictions to identify outliers .
Q. What computational strategies predict its electronic structure and supramolecular interactions?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and electrostatic potential surfaces.
- Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., OPLS-AA) to explain aggregation patterns observed in XRD data .
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide medicinal chemistry applications .
Q. How can its potential in drug discovery be systematically evaluated?
- In Vitro Assays : Screen for cytotoxicity (e.g., MTT assay) and target-specific activity (e.g., kinase inhibition).
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogen-substituted derivatives) to correlate substituent effects with bioactivity .
- Metabolic Stability : Use hepatic microsomes to assess Phase I/II metabolism rates, critical for pharmacokinetic profiling .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
